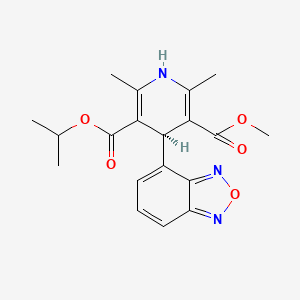
(R)-Isradipine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Isradipine is a calcium channel blocker belonging to the dihydropyridine class. It is primarily used in the treatment of hypertension and angina pectoris. The compound works by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Isradipine involves several steps, starting from commercially available starting materials. One common synthetic route includes the condensation of a dihydropyridine derivative with an appropriate aldehyde under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of ®-Isradipine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-Isradipine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert ®-Isradipine to its dihydropyridine form.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine derivatives, which can have different pharmacological properties.
Scientific Research Applications
®-Isradipine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of calcium channel blockers and their mechanisms.
Biology: Research on ®-Isradipine helps in understanding calcium ion regulation in cells.
Medicine: The compound is studied for its potential in treating neurodegenerative diseases such as Parkinson’s disease.
Industry: ®-Isradipine is used in the development of new antihypertensive drugs and formulations.
Mechanism of Action
®-Isradipine exerts its effects by blocking L-type calcium channels in vascular smooth muscle and cardiac muscle. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the muscles and vasodilation. The molecular targets include the alpha-1 subunit of the L-type calcium channel, and the pathways involved are related to calcium ion signaling and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
- Nifedipine
- Amlodipine
- Felodipine
Comparison
®-Isradipine is unique among its peers due to its specific enantiomeric form, which can result in different pharmacokinetic and pharmacodynamic properties. Compared to Nifedipine and Amlodipine, ®-Isradipine may have a more favorable side effect profile and a different duration of action. Its selectivity for vascular smooth muscle over cardiac muscle also distinguishes it from other calcium channel blockers.
Properties
Molecular Formula |
C19H21N3O5 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-propan-2-yl (4R)-4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H21N3O5/c1-9(2)26-19(24)15-11(4)20-10(3)14(18(23)25-5)16(15)12-7-6-8-13-17(12)22-27-21-13/h6-9,16,20H,1-5H3/t16-/m1/s1 |
InChI Key |
HMJIYCCIJYRONP-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


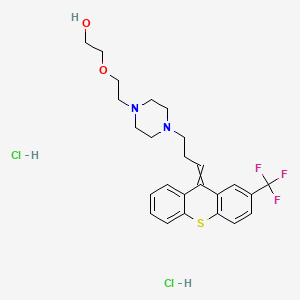
![3,4-Bis{[(2-bromophenyl)carbonyl]amino}benzoic acid](/img/structure/B12445075.png)
![2-(1,3-dioxoisoindol-2-yl)-5-[2-(1,3-dioxoisoindol-2-yl)-1,3-dioxoisoindol-5-yl]isoindole-1,3-dione](/img/structure/B12445077.png)
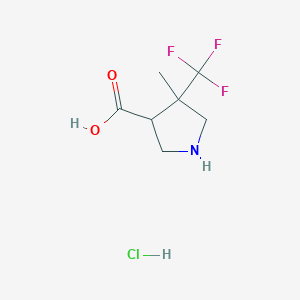
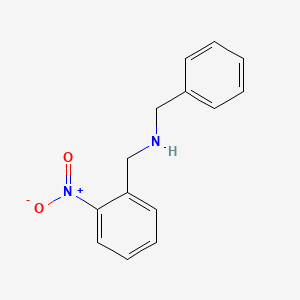

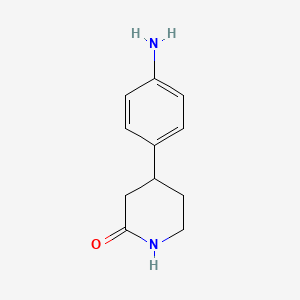
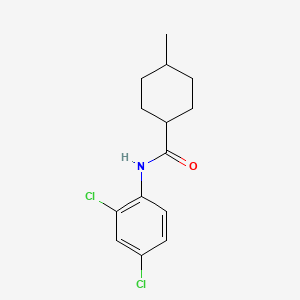
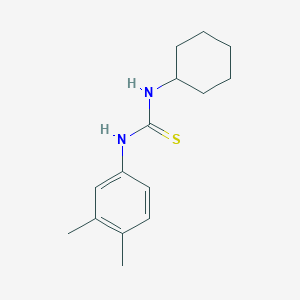
![5-Nitro-4-(piperidin-1-yl)spiro[benzimidazole-2,1'-cyclohexane] 1-oxide](/img/structure/B12445122.png)

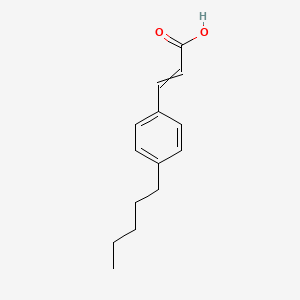
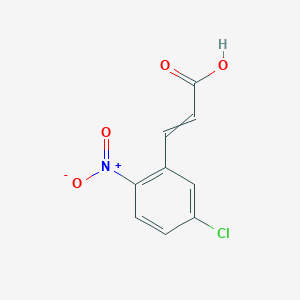
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-4-methoxyaniline](/img/structure/B12445149.png)
